molecular formula C5H8FN B12940110 (1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane

(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane

Cat. No.: B12940110
M. Wt: 101.12 g/mol
InChI Key: CCBUDVOSMCQNPC-YUPRTTJUSA-N
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Description

(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound that features a unique structural motif. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and strained ring system. The presence of a fluorine atom and an azabicyclo structure makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new building blocks via photochemistry . The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires special equipment . An alternative approach involves the use of photochemical reactions to access new sp3-rich chemical space .

Industrial Production Methods

Industrial production methods for this compound are still under development. The current methods focus on scalability and efficiency, aiming to produce the compound in large quantities while maintaining high purity. The use of toxic reagents like stannane is avoided to make the process more amenable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to its specific stereochemistry and the presence of a fluorine atom.

Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

(1S,4S,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5-/m0/s1

InChI Key

CCBUDVOSMCQNPC-YUPRTTJUSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1[C@H]2F

Canonical SMILES

C1C2CNC1C2F

Origin of Product

United States

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